molecular formula C3H4S B14743459 2H-thiete CAS No. 503-31-1

2H-thiete

Cat. No.: B14743459
CAS No.: 503-31-1
M. Wt: 72.13 g/mol
InChI Key: HPINPCFOKNNWNW-UHFFFAOYSA-N
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Description

2H-Thiete 1,1-dioxide is a highly strained, four-membered unsaturated sulfone that serves as a valuable and versatile building block in organic synthesis and pharmaceutical research . Its unique electronic and structural properties, stemming from the strained ring system, make it an excellent template for further functionalization and the creation of complex molecular architectures . Researchers utilize this compound in palladium-catalyzed C-H activation strategies to synthesize axially chiral molecules and novel macrocyclic ring systems, which are of significant interest in the development of new catalysts and materials . Furthermore, its saturated analog, thietane, has documented applications in drug discovery and life sciences, underscoring the potential of this scaffold . A direct and convergent synthesis method from readily available sulfonyl chlorides and dialkyl acetylenedicarboxylates via a pyridine-mediated [2+2] annulation has been recently developed, providing efficient access to highly strained, bifunctionalized derivatives . Intended Use: This product is labeled For Research Use Only (RUO) . It is exclusively tailored for laboratory research applications, including fundamental scientific investigation and pharmaceutical research for the discovery of new compounds . It is not intended for use in diagnostic procedures, patient diagnostics, or any human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-thiete
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4S/c1-2-4-3-1/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPINPCFOKNNWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392288
Record name 2H-Thiete
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-31-1
Record name 2H-Thiete
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Thiete
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2h Thiete and Its Derivatives

Advanced Strategies for Functionalized 2H-Thietes

C-H Activation Strategies

Cycloaddition-Based Syntheses

Cycloaddition reactions offer powerful strategies for the construction of cyclic systems, including the strained 2H-thiete ring. These methods typically involve the reaction of two or more unsaturated molecules to form a new ring.

[2+2] Annulation Pathways

[2+2] Annulation is a fundamental cycloaddition mode that can, in principle, lead to four-membered rings like thietes. While direct [2+2] cycloadditions forming the this compound ring itself are less common for the parent system, this approach has been successfully applied to the synthesis of substituted this compound 1,1-dioxides. A notable example is the pyridine-mediated [2+2] cycloaddition reaction between readily available sulfonyl chlorides and dialkyl acetylenedicarboxylates. manchesterorganics.com This reaction provides a direct route to highly strained bifunctionalized this compound 1,1-dioxide derivatives.

The proposed mechanism for this transformation involves the initial generation of a sulfene (B1252967) intermediate from the sulfonyl chloride in the presence of pyridine (B92270), which acts as a base. manchesterorganics.com Pyridine then acts as a nucleophile, attacking the sulfene to form a zwitterionic intermediate. manchesterorganics.com This intermediate subsequently undergoes a nucleophilic attack on the dialkyl acetylenedicarboxylate (B1228247), followed by intramolecular cyclization and isomerization to yield the bifunctionalized this compound 1,1-dioxide product.

Research findings indicate that the efficiency of this annulation can be influenced by the electronic and steric properties of the starting materials. For instance, studies have shown that stronger electron-withdrawing groups on benzyl (B1604629) sulfonyl chlorides can lead to higher yields of the desired products. manchesterorganics.com Steric hindrance in the dialkyl acetylenedicarboxylates also plays a significant role, with less hindered esters generally resulting in better yields. manchesterorganics.com

Photochemical Cycloadditions

Photochemical cycloaddition reactions, often referred to as thia-Paternò–Büchi reactions when involving thiocarbonyl compounds and alkenes, have been explored for the synthesis of four-membered sulfur-containing rings, primarily thietanes. This method typically involves the irradiation of a mixture of a thiocarbonyl compound and an alkene with UV light, leading to the formation of a thietane (B1214591) ring.

While photochemical [2+2] cycloadditions are a significant route to thietanes and their derivatives, their direct application to the synthesis of the this compound ring itself via the annulation of a C=C bond and a C=S bond is less frequently reported compared to thietane synthesis. However, photochemical methods are relevant in the context of related cyclic sulfur compounds, such as benzothietes (thietes annulated to a benzene (B151609) ring). Benzothietes can be generated through methods like flash vacuum pyrolysis and are known to undergo thermal or photochemical ring opening to form reactive o-thiobenzoquinonemethide intermediates, which can then participate in cycloaddition reactions to form larger heterocycles. nist.gov This highlights the role of photochemical processes in the chemistry of strained sulfur heterocycles, even if not always for the direct formation of the this compound core via a [2+2] cycloaddition.

Skeletal Reorganization Pathways

Skeletal reorganization pathways represent an intriguing approach to constructing cyclic structures through the rearrangement of existing molecular frameworks. This strategy often offers high atom economy and synthetic versatility. In the context of this compound derivatives, a notable skeletal reorganization has been reported for the synthesis of thiete sulfones (this compound 1,1-dioxides).

Specifically, N-sulfonyl ynamides have been shown to undergo an unusual skeletal reorganization when treated with lithium diisopropylamine (B44863) (LDA). This transformation leads to the formation of thiete sulfones. The divergence of this skeletal reorganization can be influenced by reaction conditions; for instance, the addition of 1,3-dimethyl-tetrahydropyrimidin-2(1H)-one (DMPU) can shift the reaction pathway towards the formation of propargyl sulfonamides instead of thiete sulfones. This method provides a valuable route to access the strained thiete sulfone core from readily available acyclic precursors.

Synthesis of Specific this compound Derivatives

Beyond the parent this compound, the synthesis of functionalized derivatives is of significant interest due to their potential applications in various fields. Two classes of derivatives that have received particular attention are trifluoromethylated this compound derivatives and bifunctionalized this compound 1,1-dioxides.

Trifluoromethylated this compound Derivatives

The introduction of fluorine atoms, particularly in the form of a trifluoromethyl group (CF₃), can significantly impact the chemical and physical properties of organic molecules. The synthesis of trifluoromethylated this compound derivatives has been explored, with a focus on the more stable 1,1-dioxide form. Monosubstituted trifluoromethylated derivatives of this compound, such as 3-trifluoromethyl-2H-thiete 1,1-dioxide, have been synthesized.

While the detailed synthetic procedures for all trifluoromethylated this compound derivatives are varied, the existence and reactivity of compounds like 3-trifluoromethyl-2H-thiete 1,1-dioxide in cycloaddition reactions, such as those with diazo compounds, indicate established synthetic routes to these fluorinated thiete derivatives. Research in this area aims to develop efficient methods for incorporating the trifluoromethyl group into the strained thiete ring system, providing access to novel fluorinated building blocks for further chemical transformations.

Bifunctionalized this compound 1,1-Dioxides

Bifunctionalized this compound 1,1-dioxides, possessing two distinct functional groups on the thiete ring, are particularly useful intermediates in organic synthesis. A highly efficient method for the direct synthesis of highly strained bifunctionalized dialkyl this compound-2,3-dicarboxylate 1,1-dioxides involves the pyridine-mediated [2+2] annulation of sulfonyl chlorides and dialkyl acetylenedicarboxylates, as discussed in Section 2.2.2.1. manchesterorganics.com

This method allows for the introduction of two ester functionalities onto the this compound 1,1-dioxide core in a single step from readily available starting materials. The reaction is typically conducted under mild conditions, such as stirring the reactants with pyridine in tetrahydrofuran (B95107) (THF) at room temperature. manchesterorganics.com

Detailed research findings on this synthesis highlight the influence of the substituents on both the sulfonyl chloride and the dialkyl acetylenedicarboxylate on the reaction yield. For example, using different sulfonyl chlorides and dialkyl acetylenedicarboxylates results in a variety of bifunctionalized products, demonstrating the scope of this method. manchesterorganics.com

Sulfonyl Chloride ExampleDialkyl Acetylenedicarboxylate ExampleConditionsProduct TypeKey Findings
Benzene sulfonyl chlorideDiethyl acetylenedicarboxylatePyridine, THF, Room Temperature, 24 h manchesterorganics.comBifunctionalized this compound 1,1-dioxide manchesterorganics.comElectron-donating groups on sulfonyl chloride may not undergo annulation. manchesterorganics.com
Electron-deficient benzyl sulfonyl chloridesDiisopropyl acetylenedicarboxylatePyridine, THF, Room Temperature manchesterorganics.comBifunctionalized this compound 1,1-dioxide manchesterorganics.comStronger electron-withdrawing groups give higher yields. manchesterorganics.com
Electron-deficient benzyl sulfonyl chloridesDi(pentan-3-yl) acetylenedicarboxylatePyridine, THF, Room Temperature manchesterorganics.comBifunctionalized this compound 1,1-dioxide manchesterorganics.comLess steric hindrance in the ester leads to better yields. manchesterorganics.com

This [2+2] annulation provides a versatile and efficient route to access a range of bifunctionalized this compound 1,1-dioxides, which serve as valuable precursors for further chemical transformations and the construction of more complex molecular architectures.

Parent this compound and Unoxidized Thiete Systems

This compound (1-thiacyclobut-2-ene) is a four-membered heterocyclic compound containing one sulfur atom and one double bond. wikipedia.orgejpmr.com It is generally less stable than its saturated analog, thietane, or its oxidized form, thiete 1,1-dioxide. wikipedia.org Due to its inherent strain and reactivity, the parent this compound is often encountered in the form of its derivatives or as transient intermediates in synthetic sequences. wikipedia.org

The synthesis of the parent this compound and its unoxidized derivatives presents synthetic challenges due to their instability, which can lead to ring-opening reactions. wikipedia.org this compound is a valence isomer of thioacrolein (B1219185) and can undergo ring opening to form thioacrolein at temperatures below 400 °C. wikipedia.org

While thiete 1,1-dioxides (cyclic sulfones) are more stable and their synthesis is relatively well-documented, including methods involving [2+2] cycloaddition of sulfenes and ynamines or elimination reactions from substituted thietane 1,1-dioxides, the synthesis of the unoxidized thiete ring system requires different strategies. wikipedia.orgrsc.orgresearchgate.net

One approach to access the unoxidized thiete ring involves the conversion of 3-chlorothietane (B12797012) 1,1-dioxide to the 3-(N,N-dimethylamino) derivative, followed by reduction, quaternization, and Hofmann elimination. This sequence provides a route to the highly reactive thiete (thiacyclobutene). orgsyn.org

Another strategy for synthesizing thietes and their derivatives involves ring expansion reactions of thiiranes (three-membered sulfur heterocycles). nih.govbeilstein-journals.orgresearchgate.net These transformations can include nucleophilic or electrophilic ring opening of thiiranes followed by subsequent cyclization. For instance, the reaction of thiiranes with trimethyloxosulfonium iodide in the presence of sodium hydride has been reported to yield thietanes via a ring expansion mechanism involving nucleophilic ring-opening and intramolecular displacement. researchgate.netbeilstein-journals.org While this method primarily yields thietanes, variations or subsequent steps might lead to the unsaturated thiete system.

Ring contraction reactions of larger sulfur-containing heterocycles, such as thiolanes (five-membered saturated rings), have also been explored, although these are less common for thiete synthesis compared to ring expansion of thiiranes. nih.gov

The synthesis of benzothietes, which are thietes annulated to a benzo group, can be achieved through flash vacuum pyrolysis of 2-mercaptobenzyl alcohols. These benzothietes serve as precursors to other sulfur heterocycles. wikipedia.org

Although detailed data tables specifically for the synthesis of the parent this compound from readily available sources are limited in the provided search results, the literature indicates that its synthesis often involves multi-step sequences and it is frequently handled as an intermediate or generated in situ due to its reactivity. Derivatives of this compound, particularly the more stable thiete 1,1-dioxides, have been synthesized through various methods, as discussed in the literature. rsc.orgresearchgate.netd-nb.info

Mechanistic Investigations of 2h Thiete Reactivity

Pericyclic Reactions of 2H-Thiete

Pericyclic reactions involve a concerted reorganization of bonding electrons through a cyclic transition state. researchgate.netacs.orgacs.org this compound and its derivatives participate in various pericyclic reactions, notably cycloadditions. orgsyn.org

Diels-Alder Reactions and Inverse Electron Demand Diels-Alder

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. researchgate.net this compound 1,1-dioxide can act as a dienophile in Diels-Alder reactions. orgsyn.org For instance, 3-chloro-2H-thiete 1,1-dioxide undergoes Diels-Alder reactions with dienes like butadiene and 1,3-diphenylisobenzofuran, leading to the formation of six-membered rings. orgsyn.orgresearchgate.netacs.org

Inverse electron demand Diels-Alder (IEDDA) reactions involve an electron-poor diene and an electron-rich dienophile, the opposite electronic requirement of the classical Diels-Alder reaction. nih.govwikipedia.org While the provided search results primarily discuss this compound 1,1-dioxide as a dienophile in standard Diels-Alder reactions, studies on related sulfur-containing heterocycles like 2H-thiopyran-2-one and 2H-thiopyran-2-thione in IEDDA reactions with strained alkynes have been reported. rsc.orgresearchgate.netnsf.gov These studies highlight that decreased aromaticity in the sulfur-containing ring can lead to higher reactivity in cycloaddition reactions. researchgate.netnsf.gov

[3+2] Cycloaddition Reactions with Dipolarophiles

[3+2] cycloaddition reactions involve the reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. This compound derivatives, particularly this compound 1,1-dioxides, can undergo [3+2] cycloaddition reactions with various dipolarophiles. x-mol.netresearchgate.netresearchgate.net

3-Trifluoromethyl-2H-thiete 1,1-dioxide undergoes [3+2] cycloaddition reactions with diazo compounds such as diazomethane (B1218177), ethyl diazoacetate, and trifluorodiazoethane. researchgate.netresearchgate.net Reactions with diazomethane yield regioisomeric mixtures of dihydropyrazole-fused cycloadducts. researchgate.netresearchgate.net Reactions with ethyl diazoacetate and in situ generated 2,2,2-trifluorodiazoethane (B1242873) show regioselective formation of pyrazolino-sultine derivatives, which are proposed to arise from the rearrangement of initially formed pyrazoline-fused thietane (B1214591) 1,1-dioxides. researchgate.netresearchgate.net

Data on the reactions of 3-trifluoromethyl-2H-thiete 1,1-dioxide with diazo compounds:

Reactant 1Reactant 2Product TypeRegioselectivityNotes
3-trifluoromethyl-2H-thiete 1,1-dioxideDiazomethaneDihydropyrazole-fused cycloadductsRegioisomeric mixture
3-trifluoromethyl-2H-thiete 1,1-dioxideEthyl diazoacetatePyrazolino-sultine derivativesRegioselectiveForms via rearrangement of pyrazoline-fused thietane 1,1-dioxides. researchgate.net
3-trifluoromethyl-2H-thiete 1,1-dioxide2,2,2-TrifluorodiazoethanePyrazolino-sultine derivativesRegioselectiveForms via rearrangement of pyrazoline-fused thietane 1,1-dioxides. researchgate.net

3-Trifluoromethyl-2H-thiete 1,1-dioxide reacts with in situ generated N-phenyl nitrilimines to yield dihydropyrazole-thietane 1,1-dioxides in a regioselective manner. researchgate.net

While direct examples of this compound reacting with strained alkynes in [3+2] cycloadditions were not extensively detailed in the provided results, related studies on the cycloaddition reactions of 2H-(thio)pyran-2-(thi)ones with strained alkynes, such as bicyclo[6.1.0]nonyne (BCN), have been investigated. rsc.orgresearchgate.netnsf.govwur.nl These reactions often proceed via an inverse electron-demand Diels-Alder mechanism, highlighting the reactivity of unsaturated sulfur heterocycles with strained alkyne dipolarophiles. rsc.orgresearchgate.netnsf.gov The reactivity is influenced by factors such as the strain of the alkyne and the electronic properties of the heterocycle. rsc.orgwur.nl

Reactions with Nitrilimines

Nucleophilic and Electrophilic Reactivity Profiles

The presence of the sulfur atom and the strained ring in this compound and its derivatives influences their nucleophilic and electrophilic characteristics.

In this compound 1,1-dioxide derivatives, the sulfone group is electron-withdrawing, which can enhance the electrophilic character of nearby carbon atoms. For example, in 3-chloro-2H-thiete 1,1-dioxide, the chlorine atom and the sulfone group increase the electrophilicity at the 3-position, facilitating nucleophilic substitution reactions. 3-Chloro-2H-thiete 1,1-dioxide reacts with various nucleophiles, including carbanions, amines, alcohols, and thiols, to produce 3-substituted thietane or this compound 1,1-dioxide derivatives. researchgate.netacs.orglookchem.com

The sulfur atom in the thiete ring can also participate in nucleophilic and electrophilic reactions. Sulfur compounds, in general, can exhibit significant nucleophilicity. msu.edu

Conversely, this compound can also exhibit electrophilic behavior, particularly at the double bond or carbons adjacent to the sulfur atom, depending on the substituents and reaction conditions. The strained ring can undergo ring-opening reactions initiated by nucleophilic attack.

Nucleophilic Substitution Reactions on this compound Systems

Nucleophilic substitution reactions on this compound systems often involve derivatives with leaving groups, such as halogen atoms. For instance, in 3-chloro-2H-thiete 1,1-dioxide, the chlorine atom at the 3-position is susceptible to nucleophilic attack . This reactivity is enhanced by the electron-withdrawing effect of the sulfone group and the strained ring, which increases the electrophilic character of the carbon atom bonded to the chlorine .

The mechanism typically involves the nucleophile attacking the electrophilic carbon center, leading to the displacement of the leaving group. Studies on 3-chloro-2H-thiete 1,1-dioxide show that nucleophilic substitution with various reagents can occur . For example, reactions with amines like piperidine (B6355638) yield substituted products efficiently . Aniline derivatives may require a catalytic base to facilitate dehydrochlorination .

Reactivity with Carbanions and Organometallic Reagents

Carbanions and organometallic reagents are powerful nucleophiles that readily react with electrophilic centers libretexts.orggeeksforgeeks.orgyoutube.com. In the context of this compound systems, these reagents can participate in nucleophilic substitution reactions, particularly with derivatives bearing suitable leaving groups.

For example, organometallic reagents such as Grignard reagents and enolates can replace the chlorine atom in 3-chloro-2H-thiete 1,1-dioxide via SN2 mechanisms . This reaction pathway allows for the introduction of various alkyl and aryl groups at the 3-position of the thiete ring . The reaction with the anion of dimethyl or diethyl malonate, for instance, yields 3-[bis(alkoxycarbonyl)methylidene]thietane 1,1-dioxide researchgate.net.

Organometallic reagents are known to react with electrophilic carbons, forming new carbon-carbon bonds libretexts.orglibretexts.org. In reactions with cyclic systems like this compound derivatives, this can lead to ring-opening or substitution depending on the specific structure and reaction conditions.

Electrophilic Activation and Substitution

While nucleophilic reactions are prominent, this compound systems can also undergo reactions initiated by electrophilic activation. Electrophilic attack typically occurs at electron-rich centers. In this compound, the double bond could potentially be a site for electrophilic attack.

Electrophilic activation can make the thiete ring more susceptible to subsequent reactions, including substitution or ring-opening. Although direct electrophilic substitution on the thiete ring itself might be less common compared to nucleophilic reactions on activated derivatives, electrophilic attack on substituents or the sulfur atom can influence the molecule's reactivity. For instance, electrophilic reactions on the sulfur atom of related thietanes have been reported researchgate.net.

Palladium-catalyzed C-H activation strategies have been employed for the functionalization of 3-substituted thiete 1,1-dioxides, leading to the formation of disubstituted thiete dioxides d-nb.infonih.gov. This process involves the activation of a C-H bond by an electrophilic palladium species, followed by coupling with a suitable partner nih.gov.

Ring-Opening and Rearrangement Processes

The inherent strain in the four-membered ring of this compound makes it prone to ring-opening and rearrangement processes under various conditions, particularly thermal activation.

Thermolysis-Induced Rearrangements

Thermolysis, or heating, is a common method to induce ring-opening and rearrangement in strained cyclic compounds like this compound. Thiete is a valence isomer of thioacrolein (B1219185) and undergoes ring opening to form thioacrolein at temperatures below 400 °C wikipedia.org.

Thermolysis studies on thiete 1,1-dioxide show that it can undergo rearrangement. Heating thiete 1,1-dioxide in solution or the vapor phase leads to its rearrangement to 5H-1,2-oxathiole-2-oxide researchgate.netcdnsciencepub.com. The presence of other reagents during thermolysis can lead to different products, suggesting the involvement of reactive intermediates researchgate.netcdnsciencepub.com. For example, thermolysis of thiete 1,1-dioxide in the presence of phenol (B47542) yields phenyl 2-propene-1-sulfonate researchgate.netcdnsciencepub.com.

Mechanistic Studies of Ring-Opening Reactions

Mechanistic studies of the ring-opening of this compound and its derivatives have been conducted using computational methods. Ab initio molecular orbital and density functional studies have investigated the ring-opening reaction of this compound acs.orgacs.org. These studies aim to understand the energy barriers and transition states involved in the transformation of the cyclic thiete to its open-chain isomer, such as thioacrolein.

The activation barrier for the electrocyclic ring opening of cyclobutene (B1205218) decreases when a carbon atom is replaced by a heteroatom like oxygen or sulfur psu.edu. Calculations suggest that the barrier for the ring opening of thiete to thioacrolein is similar to that for oxetene to acrolein psu.edu. These ring-opening reactions are generally exothermic psu.edu.

Vinyl Cation and Thioacrolein Intermediate Formation

Ring-opening and rearrangement processes of this compound systems can involve the formation of reactive intermediates, including vinyl cations and thioacrolein.

As mentioned earlier, thioacrolein is a valence isomer of thiete and can be formed via thermal ring-opening wikipedia.org. Thioacrolein (CH₂=CHCH=S) is an unstable compound that can undergo further reactions wikipedia.org.

Vinyl cations are carbocations with the positive charge on an alkene carbon wikipedia.org. While vinyl cations are often invoked as intermediates in reactions of vinyl halides or electrophilic additions to alkynes and allenes, their formation from this compound ring-opening is also a possibility under certain conditions wikipedia.org. Theoretical studies on SC₃H₄⁺ systems, which include the this compound cation and the thioacrolein cation, indicate that these species can be close in energy acs.org. The involvement of vinylsulfene intermediates has also been proposed in the thermolysis of thiete 1,1-dioxide researchgate.netcdnsciencepub.com.

The study of these intermediates provides crucial insights into the reaction pathways and product formation in the chemistry of this compound.

Computational and Theoretical Chemical Studies of 2h Thiete

Quantum Chemical Calculations on Electronic Structure

Quantum chemical methods, including Density Functional Theory (DFT) and ab initio molecular orbital calculations, are extensively used to probe the electronic structure of molecules. These approaches allow for the determination of molecular geometries, energy levels, charge distributions, and other electronic properties.

Density Functional Theory (DFT) Applications

DFT has been applied to study various aspects of 2H-thiete and its derivatives. For instance, DFT calculations have been used to model the electron-deficient dienophile character of the thiete ring, particularly in derivatives like 3-chloro-2H-thiete 1,1-dioxide . Key parameters such as Frontier Molecular Orbitals (FMOs), specifically the LUMO energy, can be calculated using DFT to indicate reactivity towards electron-rich dienes . A LUMO energy of approximately -1.5 eV has been reported for 3-chloro-2H-thiete 1,1-dioxide, suggesting its reactivity in cycloaddition reactions . DFT calculations have also been employed to investigate reaction mechanisms and potential energy surfaces for reactions involving this compound derivatives, such as cycloadditions researchgate.netresearchgate.net.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, have been used to study the structure and reactions of this compound. Early ab initio calculations supported the experimentally established planar equilibrium structure of the four-membered ring in this compound, determined from microwave spectroscopy nist.govnist.gov. Ab initio methods have also been utilized in studies investigating the ring-opening reactions of this compound google.co.indntb.gov.ua.

Analysis of Potential Energy Surfaces and Reaction Pathways

Computational studies often involve the analysis of potential energy surfaces (PES) to understand reaction pathways and the relative stabilities of different molecular structures and transition states libretexts.orgmuni.czresearchgate.net. For this compound, theoretical studies have explored the PES for processes such as ring-opening isomerization to thioacrolein (B1219185) wikipedia.org. The PES for related systems, such as the SC₃H₄⁺ cation which includes the this compound cation as a possible species, has been investigated using a combination of DFT and ab initio methods, revealing complex landscapes with multiple stable species and potential interconversion pathways acs.orgacs.org. Analysis of transition states on the PES provides insights into activation energies and reaction mechanisms researchgate.net.

Delocalization and Aromaticity Considerations

The concept of aromaticity, involving cyclic electron delocalization, is often investigated using computational methods. While this compound is a four-membered ring with a double bond and a heteroatom, its aromatic character is a subject of theoretical inquiry, particularly in comparison to other cyclic systems acs.orguio.nogcwk.ac.in. Studies on related cyclic systems containing sulfur and double bonds, like thiophene (B33073), utilize computational techniques to assess the degree of aromaticity through methods such as Nucleus Independent Chemical Shifts (NICS) and analysis of ring currents uio.no. Although direct computational studies specifically assessing the aromaticity of the this compound ring itself were not prominently found in the search results, the theoretical framework and methods used for evaluating aromaticity in similar heterocycles are applicable.

Investigations of Ring Strain Energy and Stability

The four-membered ring structure of this compound inherently possesses ring strain, which significantly influences its stability and reactivity researchgate.net. Computational methods are crucial for quantifying this strain energy.

Quantitative Assessment of Angle Strain in Four-Membered Rings

Computational chemistry allows for the quantitative assessment of ring strain energy (RSE) in cyclic molecules osti.gov. For this compound, calculated RSE values provide a measure of its inherent instability compared to acyclic or larger ring counterparts researchgate.netosti.gov. Studies using composite correlated molecular orbital theory levels, such as G3(MP2), have calculated the RSE for this compound osti.gov. These calculations indicate that four-membered rings like this compound have substantial ring strain, contributing to their reactivity researchgate.netosti.gov. The angle strain in four-membered rings arises from the distortion of bond angles from their ideal values (e.g., 109.5° for sp³ hybridized carbons), forcing them into smaller angles (e.g., the C-S-C angle in this compound is approximately 76.8 degrees) wikipedia.orgwikipedia.org. Computational studies help to quantify the energetic penalty associated with these distorted angles osti.gov.

Quantitative RSE values for this compound have been reported from computational studies. A calculated RSE of approximately 22-22.5 kcal/mol at the G3(MP2) level has been noted osti.gov. These values are significantly higher than those for larger rings, highlighting the substantial strain in the this compound system osti.gov.

Table 1: Calculated Ring Strain Energy (RSE) for this compound

MoleculeLevel of TheoryTemperature (K)RSE (kcal/mol)Source
This compoundG3(MP2)29822.4 osti.gov
This compoundG3(MP2)29821.8 osti.gov
This compoundG3(MP2)29822.5 osti.gov
This compoundG3(MP2)29822.2 osti.gov

The high ring strain energy is a key factor influencing the reactivity of this compound, driving reactions that relieve this strain, such as ring-opening processes google.co.indntb.gov.uaresearchgate.net.

Influence of Substituents and Oxidation State on Ring Strain

The ring strain in cyclic systems arises from deviations of bond angles from ideal values (angle strain) and unfavorable torsional interactions (torsional strain). chemistrysteps.com In four-membered rings like this compound, significant angle strain is present due to the constrained geometry. chemistrysteps.com

Computational studies have explored how substituents and the oxidation state of the sulfur atom influence the ring strain in thiete systems. For instance, the parent this compound exhibits a C-S-C angle of 76.8 degrees, which is considerably smaller than the ideal tetrahedral angle of 109.5 degrees, contributing to its strain. wikipedia.org

Studies on related four-membered sulfur heterocycles, such as thietane (B1214591) (the saturated analog of thiete), and their oxidized forms (sulfoxides and sulfones), provide context for understanding the impact of oxidation state. Thiete 1,1-dioxide, where the sulfur is oxidized to a sulfone, is reported to be more stable than the parent thiete. wikipedia.org This increased stability is related to changes in the electronic structure and potentially altered ring strain or different decomposition pathways. Computational studies on thiete 1,1-dioxide have investigated its reactivity, including Diels-Alder reactions, using DFT calculations to model its electron-deficient character.

Comparison with Other Strained Heterocyclic Systems

Comparing the ring strain of this compound with other strained heterocyclic systems provides a broader understanding of its unique properties. Four-membered rings, in general, possess significant ring strain compared to larger rings like five- or six-membered heterocycles. libretexts.org

Computational studies have calculated ring strain energies (RSEs) for various saturated and unsaturated ring systems containing different heteroatoms (N, O, P, S). osti.gov These studies often employ composite correlated molecular orbital theory levels to predict RSEs. osti.gov

A comparison of this compound with other four-membered unsaturated heterocycles, such as azete and 2H-oxete, reveals differences in strain energy influenced by the heteroatom. arxiv.org Studies have shown that replacing a CH2 group with a second-row heteroatom like sulfur or phosphorus can lead to substantially lower RSE compared to first-row heteroatoms like nitrogen or oxygen, despite potentially smaller C-X-C bond angles. osti.gov This is attributed to the ability of larger heteroatoms like sulfur to accommodate smaller bond angles more favorably and increased bond distances reducing the need for extreme distortion of other bond angles to close the ring. osti.gov

The RSE for unsaturated systems is generally greater than for their saturated counterparts due to increased angle strain associated with the double bond. osti.gov For instance, this compound (unsaturated) would be expected to have higher ring strain than thietane (saturated).

Computational comparisons also extend to the reactivity of these strained systems, where ring strain can be a driving force for ring-opening reactions. researchgate.netnih.gov Theoretical studies on the ring-opening of four-membered rings like this compound, 1,2-dioxete, 2H-oxete, and 1,2-dithiete have analyzed potential energy changes and molecular shape changes along reaction paths. researchgate.net

Spectroscopic and Conformational Analysis through Computation

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties and conformational preferences of molecules like this compound.

Computational NMR Spectroscopy for Structure and Stereochemistry Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the structure and stereochemistry of organic molecules. Computational NMR spectroscopy, typically using methods like Gauge-Independent Atomic Orbital (GIAO) within DFT, allows for the prediction of NMR chemical shifts. researchgate.netmst.edu

For this compound and its derivatives, computational NMR can aid in assigning signals and confirming proposed structures. While specific detailed computational NMR studies solely focused on the parent this compound were not extensively highlighted in the search results, computational NMR has been demonstrated as a useful tool for predicting the structure and stereochemistry of four-membered sulfur heterocycles more broadly. researchgate.net This involves calculating 1H and 13C NMR chemical shifts and comparing them with experimental data to validate structural assignments. researchgate.net

Theoretical Studies of Molecular Conformations and Rotational Dynamics

Conformational analysis explores the different spatial arrangements of a molecule that result from rotation around single bonds or ring puckering. For cyclic systems, ring puckering significantly influences the molecular conformation.

Microwave spectroscopy has indicated that the four-membered ring of this compound has a planar equilibrium structure. nist.gov Theoretical studies, such as ab initio calculations, are in agreement with this experimental finding. nist.gov

While this compound itself appears to favor a planar conformation, conformational analysis is highly relevant for substituted thietes or related saturated thietane systems, where ring puckering and substituent positions lead to various conformers with different energies. mdpi.com Computational methods, including semi-empirical and DFT calculations, are used to explore the potential energy surface with respect to torsional angles or ring puckering coordinates to identify stable conformers and the energy barriers between them. researchgate.net Although not specifically for this compound, studies on other sulfur-containing rings like tetrahydro-2H-thiopyran have shown how computational methods can determine the relative stabilities of chair and twist conformers and the energy barriers for interconversion. researchgate.net

Prediction of Vibrational and Electronic Spectra

Computational methods are widely used to predict vibrational (IR and Raman) and electronic (UV-Vis) spectra, aiding in the interpretation of experimental data and providing insights into molecular vibrations and electronic transitions. aps.orgmdpi.comsfb-taco.at

For this compound, theoretical calculations can predict vibrational frequencies and intensities. While detailed predicted vibrational spectra for the parent this compound were not prominently featured, computational studies on related sulfur heterocycles and strained rings demonstrate the capability to calculate vibrational modes and compare them with experimental IR and Raman spectra to confirm structural assignments and understand molecular dynamics. nist.govmdpi.com For instance, scaled ab initio calculations have been used to confirm vibrational assignments in related thietane systems. nist.gov

Theoretical studies can also investigate the electronic structure and predict electronic spectra. This involves calculating molecular orbitals, transition energies, and oscillator strengths for electronic transitions. capes.gov.brdalalinstitute.com For this compound, theoretical calculations can provide insights into its frontier molecular orbitals (FMOs), such as the LUMO energy, which is relevant for predicting its reactivity in cycloaddition reactions. Studies on related benzo-fused thietes have utilized semi-empirical calculations to interpret electronic absorption spectra and understand the electronic structure. capes.gov.br

Stereochemical Aspects and Chiral 2h Thiete Systems

Chiral 2H-Thiete Derivatives and Axially Chiral Scaffolds

Chiral this compound derivatives can possess stereogenic centers on the carbon atoms of the ring or on substituents attached to the ring. Additionally, certain substitution patterns on the this compound 1,1-dioxide scaffold can lead to the formation of axially chiral molecules d-nb.inforesearchgate.netnih.gov. Axial chirality is a type of stereoisomerism where the molecule has a chiral axis, and its non-superimposable mirror image is due to the arrangement of groups around this axis, rather than around a single chiral center kyushu-univ.jp.

Thiete 1,1-dioxide units have been explored as templates for the synthesis of axially chiral molecules d-nb.inforesearchgate.netnih.gov. Palladium-catalyzed C-H functionalization of 3-substituted thiete dioxides has been shown to yield chiral disubstituted thiete dioxides d-nb.infonih.gov. The stability of the axial chirality in these molecules can be attributed to factors such as electrostatic interactions in the solid state researchgate.netd-nb.inforesearchgate.netnih.gov.

The synthesis of a library of axially chiral molecules using simple thiete dioxide building blocks has been reported researchgate.netd-nb.inforesearchgate.netnih.gov. These molecules owe their stability in the solid state to electrostatic interactions researchgate.netd-nb.inforesearchgate.netnih.gov. Crystal structures of functionalized thiete dioxides have revealed the presence of axial chirality in the solid state uni-muenchen.de. However, preliminary results suggest that the interactions responsible for atropisomerism (a type of axial chirality where interconversion is slow enough to allow isolation of conformers) may not be strong enough to maintain chirality in solution at ambient or even lower temperatures for some derivatives uni-muenchen.de.

Thiete dioxide units have also been used in the formation of cyclic trimeric structures, opening pathways to novel macrocyclic ring systems researchgate.netd-nb.inforesearchgate.netnih.govnih.gov. These macrocycles can be considered analogs to known compounds like spherands and can exhibit interesting structural properties d-nb.infonih.gov.

The development of axially chiral thiete dioxide scaffolds is an active area of research, with potential applications in various fields, including catalysis and drug design d-nb.infonih.gov.

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The stereochemistry of this compound derivatives can significantly influence the outcome and selectivity of chemical reactions. Stereochemistry dictates how molecules interact in three dimensions, affecting factors such as the accessibility of reactive sites, the orientation of transition states, and the favorability of different reaction pathways windows.netpearson.com.

In reactions involving chiral this compound derivatives or their formation through stereoselective routes, the stereochemistry of the starting materials or the reaction conditions can determine the stereoisomer(s) of the product(s) formed libretexts.org. For instance, in cycloaddition reactions, the relative stereochemistry of the reactants can influence the diastereoselectivity of the cycloadduct researchgate.netnuph.edu.ua.

While specific detailed examples of stereochemical influence on this compound reactions are not extensively provided in the search results, general principles of stereochemistry in organic reactions apply. The presence of a chiral center or axial chirality in a this compound derivative can induce diastereoselectivity in reactions with achiral or chiral reagents kyushu-univ.jp. The concept of double stereodifferentiation, where two chiral molecules react, can lead to enhanced diastereoselectivity when the inherent preferences of both reactants are aligned kyushu-univ.jp.

The stereochemistry of elimination reactions, which can be relevant in the synthesis or reactions of this compound derivatives, is known to be influenced by the stereochemistry of the starting material, potentially leading to different E or Z isomers of the alkene product libretexts.org. Similarly, the stereochemistry of addition reactions to double bonds, present in the this compound ring, is governed by the mechanism and the relative orientation of the substituents pearson.com.

The study of the influence of stereochemistry on the reactivity of this compound systems is crucial for the rational design of synthetic routes to specific stereoisomers and for understanding their behavior in complex chemical environments.

Data Table:

While specific quantitative data (e.g., ee or de values for various reactions) were not consistently available across the search results for direct inclusion in a comprehensive table, the following table lists some compounds mentioned in the context of chiral or stereoselective synthesis related to thietes and thietanes.

Compound NameRelevance to Stereochemistry
Chiral thietanesSynthesized from oxiranes under Mitsunobu conditions tandfonline.com.
Chiral thietane (B1214591) 1,1-dioxidesObtained by oxidation of chiral thietanes tandfonline.com.
Bifunctionalized this compound 1,1-dioxide derivativesSynthesized via pyridine-mediated [2+2] cycloaddition researchgate.net.
Fused isoxazoline (B3343090) azetidines and thietanesFormed by highly regio- and diastereoselective [3+2]-cycloaddition researchgate.net.
Axially chiral thiete dioxide moleculesSynthesized via C-H activation of 3-substituted thiete dioxides d-nb.inforesearchgate.netnih.govnih.gov.
(R)-2-methylthietaneUsed in the synthesis of chiral polythioether macrocycles researchgate.net.
3-Trifluoromethyl-2H-thiete 1,1-dioxideReactivity in cycloaddition reactions studied researchgate.net.

Advanced Applications of 2h Thietes in Complex Chemical Synthesis

Precursors to Fused and Polycyclic Heterocyclic Systems

2H-Thiete derivatives, particularly this compound 1,1-dioxides, are employed in cycloaddition reactions to construct fused and polycyclic systems. The [4+2] Diels-Alder reaction is a prominent example where this compound 1,1-dioxides act as dienophiles, reacting with various dienes to form bicyclic sulfone adducts. This strategy allows for the creation of complex ring systems containing a sulfone moiety, which can be further elaborated.

Synthesis of Thiadiazine Derivatives

While direct synthesis of thiadiazine derivatives explicitly from this compound is not extensively detailed in the provided search results, related fused thiadiazine systems, such as thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide, are synthesized via cyclization reactions of chlorinated thiophene (B33073) sulfonamides. This suggests a broader context where sulfur-containing heterocycles with sulfone groups are key in accessing fused nitrogen- and sulfur-containing ring systems. The reactivity of this compound 1,1-dioxide in reactions with amines, involving Michael addition followed by elimination, indicates its potential in constructing rings containing nitrogen and sulfur, which could, under appropriate conditions, lead to thiadiazine frameworks or related fused systems.

Formation of Bicyclic Sulfone Adducts

This compound 1,1-dioxide readily participates in [4+2] Diels-Alder reactions as a dienophile due to the electron-withdrawing nature of the sulfone group. This cycloaddition leads to the formation of bicyclic sulfone adducts. Examples include reactions with 1,3-butadiene, anthracene, and cyclopentadiene, yielding bicyclic products with varying efficiencies depending on the diene and reaction conditions.

DieneProductConditionsYield (%)
1,3-ButadieneBicyclic sulfone adduct80°C, neat72
AnthraceneAnthracene-thiete dioxide adductToluene, reflux68
CyclopentadieneEndo-sulfone productTHF, 25°C89

These reactions highlight the utility of this compound 1,1-dioxide in constructing bicyclic frameworks containing a sulfone group, which can serve as intermediates for further synthetic transformations.

Scaffold for Macrocyclic Structure Formation

Thiete dioxide units have been utilized as templates for the construction of macrocyclic ring systems. researchgate.netd-nb.infonih.govresearchgate.net By employing C-H activation strategies, simple thiete dioxide building blocks can be elaborated and subsequently engaged in the formation of cyclic trimeric structures, leading to unprecedented macrocyclic systems. researchgate.netd-nb.infonih.govresearchgate.net These thiete dioxide-based macrocycles are considered interesting analogues to known macrocyclic ligands like spherands. d-nb.info The ability to form such structures underscores the potential of this compound derivatives in the synthesis of complex, large-ring molecules with potential applications in host-guest chemistry and molecular recognition. d-nb.info

Utility in Diversity-Oriented Synthesis and Building Block Strategies

This compound derivatives, particularly this compound 1,1-dioxides, function as versatile building blocks in diversity-oriented synthesis (DOS). researchgate.netnih.gov Their inherent reactivity, including susceptibility to nucleophilic substitution, addition-elimination, and cycloaddition reactions, allows for the introduction of diverse functional groups and the construction of various molecular scaffolds from a common thiete core. researchgate.netnih.gov Strategies involving α-metalation, transmetalation, cross-coupling, and C-H activation have been developed to functionalize the thiete dioxide scaffold, enabling the synthesis of libraries of substituted derivatives and more complex structures. nih.gov This highlights their value in generating molecular diversity for screening in various applications, such as drug discovery. d-nb.infonih.govscispace.comrsc.org

Q & A

Basic Research Questions

Q. What experimental methods are most reliable for determining the equilibrium structure of 2H-thiete?

  • Methodological Answer : Microwave spectroscopy combined with isotopic substitution (e.g., nine isotopically substituted species) is the gold standard for establishing planar equilibrium structures of this compound. This approach resolves bond lengths and angles with high precision, validated by ab initio computational methods like Hartree-Fock or density functional theory (DFT) . For reproducibility, ensure rotational constants (e.g., from Rodler and Bauder’s work) are cross-checked with computational outputs .

Q. How can researchers estimate thermodynamic properties of this compound in the absence of direct experimental data?

  • Methodological Answer : Use comparative analysis with structurally analogous compounds. For enthalpy of formation (ΔH°), compare trends between thietane (60.6 kJ·mol⁻¹) and cyclobutane derivatives (e.g., cyclobutene at 156.7 kJ·mol⁻¹) to approximate values. Tabulate ideal gas thermodynamic properties (Table 6 in ) using statistical thermodynamics based on rotational-vibrational spectra .

Q. What are the key steps to synthesize and characterize this compound for reproducibility?

  • Methodological Answer : Document synthesis protocols with explicit stoichiometry, reaction conditions (temperature, catalysts), and purification steps. For characterization, include NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. Follow guidelines from : limit main-text data to five compounds, with extended datasets in supplementary materials .

Advanced Research Questions

Q. How can discrepancies between computational and experimental data for this compound’s structure be resolved?

  • Methodological Answer : Perform sensitivity analyses on computational parameters (basis sets, solvation models) and cross-validate with experimental rotational constants . Use error propagation frameworks to quantify uncertainties in bond angles and lengths. For systematic contradictions, revisit assumptions in computational models (e.g., neglect of anharmonic vibrations) .

Q. What strategies mitigate data scarcity in thermodynamic studies of this compound?

  • Methodological Answer :

  • Comparative Estimation : Extrapolate ΔH° using homologous series (e.g., thietane → this compound vs. cyclobutane → cyclobutene trends) .
  • High-Level Computation : Apply coupled-cluster theory (CCSD(T)) with extrapolation to the complete basis set limit for Gibbs free energy calculations.
  • Uncertainty Reporting : Use Monte Carlo simulations to quantify confidence intervals in estimated values .

Q. How should researchers design experiments to address contradictory findings in this compound’s reactivity?

  • Methodological Answer :

  • Controlled Variable Testing : Isolate variables (e.g., solvent polarity, temperature) in ring-opening reactions.
  • Heterogeneity Analysis : Apply HTE (Heterogeneity of Treatment Effects) frameworks to evaluate interaction terms (e.g., substituent effects) and report significance thresholds (p < 0.01) .
  • Meta-Analysis : Aggregate data from prior studies (e.g., microwave spectra, DFT studies) to identify outliers or systematic biases .

Data Presentation & Reproducibility

Q. What are best practices for documenting this compound research to ensure reproducibility?

  • Methodological Answer :

  • Structured Reporting : Follow ’s guidelines: separate main-text data (≤5 compounds) from supplementary details (synthetic procedures, spectral raw data) .
  • Uncertainty Quantification : Report instrumental errors (e.g., ±0.001 Å in bond lengths) and methodological limitations (e.g., DFT functional accuracy).
  • FAIR Data Principles : Use repositories like Zenodo to archive datasets with persistent identifiers .

Comparative Analysis Framework

Adapted from ’s thermodynamic estimation approach

CompoundΔH°(298.15 K) (kJ·mol⁻¹)Basis for Comparison to this compound
Thietane60.6Saturated analog
Cyclobutene156.7Unsaturated 4-membered ring
2,3-Dihydrothiophene90.7Partially unsaturated sulfur ring
This compound Estimated ~130–150 Derived from trends above

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.